Acid Yellow 25

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

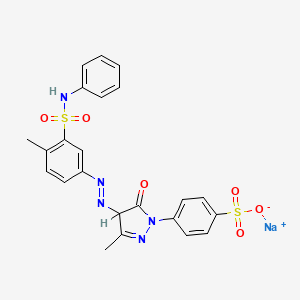

Structure

3D Structure of Parent

Properties

CAS No. |

6359-85-9 |

|---|---|

Molecular Formula |

C23H20N5NaO6S2 |

Molecular Weight |

549.6 g/mol |

IUPAC Name |

sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |

InChI |

InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1 |

InChI Key |

HIVOVYAPEYLNLV-UHFFFAOYSA-M |

SMILES |

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |

Canonical SMILES |

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+] |

Other CAS No. |

6359-85-9 |

Origin of Product |

United States |

Foundational & Exploratory

Acid Yellow 25 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Acid Yellow 25 (C.I. 18835). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identity

This compound is a monoazo dye characterized by a pyrazolone core. The molecule contains two sulfonate groups, which impart water solubility, and a sulfonamide linkage. The anionic nature of the dye is crucial for its binding properties to cationic substrates.

Systematic IUPAC Name: Sodium 4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-methyl-3-sulfamoylphenyl)azo]-1H-pyrazol-1-yl]phenyl]sulfonate

Synonyms: C.I. This compound, monosodium salt; Acid Fast Yellow R; Cyanine Fast Yellow R; Tertracid Yellow R; Xylene Fast Yellow RPN; Supramine Yellow R[1][2]

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6359-85-9 | [3][4] |

| C.I. Number | 18835 | [3][5] |

| Molecular Formula | C₂₃H₂₀N₅NaO₆S₂ | [1][3] |

| Molecular Weight | 549.55 g/mol | [1][5] |

| Appearance | Yellow to mustard-brown powder | [3][6] |

| Solubility in Water | Soluble (150 g/L at 90°C); solution is yellow, becomes turbid when cold. | [7] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone. | [3] |

| Density | 1.5 g/cm³ | [8] |

| Storage Temperature | Room temperature | [1] |

Table 2: Spectral Properties of this compound

| Property | Value | Reference(s) |

| λmax | 392 nm | [5] |

| Molar Extinction Coefficient (ε) | 13200 at 259 nm in H₂O at 0.03 g/L | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3][8] The general manufacturing method involves the diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide, which is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[3]

Figure 2: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound (Generalized)

Disclaimer: The following is a generalized experimental protocol based on standard procedures for azo dye synthesis. It should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide

-

In a suitable reaction vessel, suspend one molar equivalent of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in approximately 2.5-3 molar equivalents of hydrochloric acid diluted with water.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5°C.

-

Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid (using starch-iodide paper).

Step 2: Azo Coupling Reaction

-

In a separate reaction vessel, dissolve one molar equivalent of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cool to 0-5°C.

-

Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 10°C.

-

The pH of the reaction mixture should be maintained in the weakly acidic to neutral range to facilitate the coupling reaction.

-

A yellow precipitate of this compound will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

-

The precipitated dye is typically isolated by "salting out," where sodium chloride is added to the reaction mixture to decrease the solubility of the dye.

-

Collect the solid product by vacuum filtration and wash with a cold brine solution to remove inorganic salts and unreacted starting materials.

-

The filter cake is then dried in an oven at a suitable temperature (e.g., 60-80°C).

-

The dried dye is crushed to obtain a fine powder.

Applications

This compound is a versatile dye with applications in various fields:

-

Textile Industry: It is primarily used for dyeing and printing on wool and polyamide fibers.[3]

-

Leather and Paper Industries: It can also be used for coloring leather and in paper coating.[3][7]

-

Biological Staining: this compound is employed in histology and hematology as a cytoplasmic counterstain to visualize cellular structures.[1]

-

Cosmetics: The dye is used as a colorant in cosmetic formulations.

-

Analytical Chemistry: It can be utilized as a reagent in certain analytical procedures.

Experimental Protocol: Histological Staining with this compound (Generalized)

Disclaimer: This is a general protocol for using an acid dye as a counterstain in histology and should be optimized for specific tissues and desired staining intensities.

Figure 3: General Experimental Workflow for Histological Staining.

Solutions:

-

This compound Staining Solution (0.5-1.0% w/v): Dissolve 0.5-1.0 g of this compound in 100 mL of distilled water. Add a few drops of glacial acetic acid to acidify the solution (pH ~2.5-4.0).

Procedure:

-

Deparaffinize and Rehydrate: Take paraffin-embedded tissue sections through xylene and a graded series of alcohol to water.

-

Nuclear Staining: Stain with a regressive hematoxylin stain (e.g., Harris's or Mayer's) for 5-10 minutes.

-

Washing: Wash gently in running tap water.

-

Differentiation: Differentiate in 1% acid alcohol with brief dips until the desired nuclear staining is achieved.

-

Washing and Bluing: Wash in running tap water and then "blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution).

-

Counterstaining: Immerse the slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.

-

Washing: Briefly rinse with distilled water to remove excess stain.

-

Dehydration: Dehydrate the sections through a graded series of alcohol.

-

Clearing: Clear the sections in xylene or a xylene substitute.

-

Mounting: Mount with a permanent mounting medium.

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, and erythrocytes: Shades of yellow

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in or modulates any specific biological signaling pathways. Its primary biological interaction is the electrostatic binding to positively charged proteins in tissues for staining purposes.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Inhalation of the dust should be avoided, and work should be conducted in a well-ventilated area or a fume hood.[9] It is incompatible with strong oxidizing agents.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

Disclaimer: This document is intended for informational purposes only and does not constitute a specification or warranty. The information provided is based on publicly available data and should be used in conjunction with other resources and professional judgment. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

- 1. chemimpex.com [chemimpex.com]

- 2. khushidyechem.com [khushidyechem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. scbt.com [scbt.com]

- 5. This compound Dye content 40 6359-85-9 [sigmaaldrich.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. This compound - Acid Yellow RN - Acid Yellow RPL from Emperor Chem [emperordye.com]

- 8. echemi.com [echemi.com]

- 9. emperordye.com [emperordye.com]

C.I. 18835 (Direct Yellow 4): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 18835, commonly known as Direct Yellow 4, is a stilbene-azo dye recognized for its utility in a variety of industrial and research applications. As a direct dye, it possesses a high affinity for cellulosic fibers, making it a staple in the textile and paper industries. Beyond its dyeing capabilities, its distinct colorimetric properties at varying pH levels have led to its use as a pH indicator in analytical chemistry. This technical guide provides a comprehensive overview of the molecular characteristics, quantitative data, and detailed experimental protocols relevant to the application of C.I. 18835 in a research setting.

Molecular and Chemical Properties

Direct Yellow 4 is an organic sodium salt belonging to the class of azo compounds. Its chemical structure features a central stilbene backbone with two azo-linked phenol groups, each substituted with a sulfonic acid group. This structure is responsible for its characteristic color and its solubility in water.

| Property | Value | Reference |

| Molecular Formula | C26H18N4Na2O8S2 | [1] |

| Molecular Weight | 624.55 g/mol | [1] |

| Appearance | Orange to reddish-brown powder | |

| Solubility | Soluble in water (golden brown solution), moderately soluble in ethanol, slightly soluble in acetone | [1] |

| pH Indicator Range | 6.4 - 8.0 (Yellow to Orange-Red) |

Quantitative Data

The following table summarizes key quantitative parameters associated with C.I. 18835.

| Parameter | Value | Notes |

| Wavelength of Maximum Absorbance (λmax) | ~400-430 nm | In aqueous solution. The exact λmax can vary with solvent and pH. |

| Light Fastness (AATCC) | 3 | Scale of 1-8, where 8 is the highest fastness. |

| Washing Fastness (AATCC) | 1 | Scale of 1-5, where 5 is the highest fastness. |

| Acid Resistance (AATCC) | 3 | Scale of 1-5, where 5 is the highest resistance. |

| Alkali Resistance (AATCC) | 1 | Scale of 1-5, where 5 is the highest resistance. |

Experimental Protocols

The following are detailed methodologies for key experiments involving C.I. 18835. These protocols are based on general procedures for direct dyes and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of C.I. 18835 (Direct Yellow 4)

This protocol describes the laboratory-scale synthesis of C.I. 18835 via diazotization of 4,4′-diamino-2,2′-stilbenedisulfonic acid and subsequent azo coupling with phenol.

Materials:

-

4,4′-diamino-2,2′-stilbenedisulfonic acid

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), concentrated

-

Phenol (C6H5OH)

-

Sodium hydroxide (NaOH)

-

Ice

-

Distilled water

-

Stir plate and stir bar

-

Beakers and graduated cylinders

-

Buchner funnel and filter paper

Procedure:

-

Diazotization: a. In a beaker, dissolve a specific molar equivalent of 4,4′-diamino-2,2′-stilbenedisulfonic acid in distilled water and hydrochloric acid. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C. d. Continue stirring for 30 minutes to ensure complete formation of the tetraazonium salt.

-

Azo Coupling: a. In a separate beaker, dissolve two molar equivalents of phenol in an aqueous solution of sodium hydroxide. b. Cool the phenoxide solution to 0-5 °C in an ice bath. c. Slowly add the cold tetraazonium salt solution to the cold phenoxide solution with vigorous stirring. d. Maintain the temperature below 10 °C and continue stirring for 1-2 hours. The dye will precipitate out of the solution.

-

Isolation and Purification: a. Isolate the precipitated C.I. 18835 by vacuum filtration using a Buchner funnel. b. Wash the filter cake with a cold, dilute sodium chloride solution to remove impurities. c. Dry the purified dye in a vacuum oven at 60-70 °C.

Protocol 2: Preparation of a pH Indicator Solution

This protocol details the preparation of a C.I. 18835 solution for use as a pH indicator in acid-base titrations.

Materials:

-

C.I. 18835 (Direct Yellow 4) powder

-

Ethanol, 95%

-

Distilled water

-

Volumetric flask (100 mL)

-

Analytical balance

Procedure:

-

Weigh out 0.1 g of C.I. 18835 powder using an analytical balance.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 50 mL of 95% ethanol to the flask and swirl to dissolve the dye.

-

Once the dye is completely dissolved, dilute the solution to the 100 mL mark with distilled water.

-

Stopper the flask and invert it several times to ensure a homogenous solution.

-

Store the indicator solution in a labeled, sealed container away from direct light.

-

For a typical titration, use 2-3 drops of the indicator solution per 100 mL of the analyte solution.

Protocol 3: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol provides a general method for determining the concentration of C.I. 18835 in an aqueous solution using UV-Visible spectrophotometry.

Materials:

-

C.I. 18835 (Direct Yellow 4)

-

Distilled water

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Stock Solution: a. Accurately weigh a known mass of C.I. 18835 and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

-

Preparation of Standard Solutions: a. Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

-

Measurement of Absorbance: a. Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected λmax of C.I. 18835 (approximately 400-430 nm). b. Use distilled water as a blank to zero the instrument. c. Measure the absorbance of each standard solution at the λmax. d. Measure the absorbance of the unknown sample solution at the λmax.

-

Data Analysis: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration. The R-squared value should be close to 1 for a good linear fit. c. Use the equation of the line to calculate the concentration of C.I. 18835 in the unknown sample based on its measured absorbance.

Signaling Pathways

There is no scientific evidence to suggest that C.I. 18835, a synthetic dye, is involved in biological signaling pathways. Its primary applications are in materials science and analytical chemistry, and it is not intended for in vivo use or as a pharmacological agent.

Visualizations

Synthesis of C.I. 18835 (Direct Yellow 4)

Caption: Synthesis of C.I. 18835 (Direct Yellow 4).

General Workflow for Dyeing Cotton with Direct Yellow 4

Caption: Workflow for dyeing cotton with Direct Yellow 4.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Acid Yellow 25 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known by its Colour Index name C.I. 18835, is a synthetic monoazo dye belonging to the pyrazolone series.[1][2] It is characterized by the presence of one or more sulfonate groups, which imparts its acidic nature and solubility in aqueous media.[3][4] This dye is extensively used in the textile industry for dyeing natural and synthetic fibers such as wool, silk, and nylon.[5] Beyond textiles, its applications extend to the coloring of paper, leather, and in certain biological staining procedures.[2][6] Given its widespread use, a thorough understanding of its physicochemical properties is crucial for research in environmental science, toxicology, and the development of degradation and removal technologies. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its degradation pathways and potential biological interactions.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers. These characteristics are essential for predicting its behavior in various chemical and biological systems.

| Identifier | Value | Reference |

| Chemical Name | benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-4-[[4-methyl-3-[(phenylamino)sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, monosodium salt | [5] |

| C.I. Name | This compound | [2] |

| C.I. Number | 18835 | |

| CAS Number | 6359-85-9 | [2][6] |

| Molecular Formula | C₂₃H₂₀N₅NaO₆S₂ | [2][6] |

| SMILES | [Na+].Cc1ccc(cc1S(=O)(=O)Nc2ccccc2)\N=N\c3c(C)nn(c3O)-c4ccc(cc4)S([O-])(=O)=O |

| Property | Value | Reference |

| Molecular Weight | 549.55 g/mol | [6] |

| Appearance | Yellow or mustard-brown powder | [2][5] |

| Melting Point | > 100 °C (decomposes) | [7] |

| Density | 1.5 g/cm³ | [3] |

| Solubility in Water | Soluble, though some sources indicate it is partly miscible or does not mix well. A quantitative value of 150 g/L at 90°C has been reported for a similar dye, Acid Yellow RN. | [2][3][4][6] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone. | [2] |

| λmax (in water) | 392 nm | |

| Molar Extinction Coefficient (ε) | 13200 L mol⁻¹ cm⁻¹ at 259 nm in H₂O (at 0.03 g/L) | |

| pKa | Not explicitly found in searches. As a sulfonic acid derivative, it is expected to be a strong acid with a low pKa. Benzenesulfonic acid has a pKa of -6.5. | [8] |

Experimental Protocols

Detailed methodologies are critical for the accurate quantification and analysis of this compound. The following sections provide experimental protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Quantification of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.

1. Principle: The concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. This compound exhibits a maximum absorbance (λmax) at approximately 392 nm in water.

2. Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks (various sizes)

-

Pipettes

-

Analytical balance

-

This compound dye

-

Distilled or deionized water (as solvent)

3. Procedure:

-

Preparation of Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10 mg of this compound powder using an analytical balance.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of distilled water and then fill the flask to the mark with distilled water.

-

Stopper the flask and invert it several times to ensure complete dissolution and mixing.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions with concentrations ranging from, for example, 1 mg/L to 20 mg/L by diluting the stock solution.

-

For example, to prepare a 10 mg/L standard, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

-

-

Measurement:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.[9][10]

-

Set the wavelength to the λmax of this compound (392 nm).

-

Fill a quartz cuvette with the blank solution (distilled water) and place it in the spectrophotometer to zero the absorbance.[9]

-

Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling.

-

Measure the absorbance of the unknown sample solution. If the absorbance is higher than the highest standard, dilute the sample accordingly.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration. The R² value should be close to 1 for a good linear fit.

-

Use the equation to calculate the concentration of the unknown sample based on its measured absorbance.

-

Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the separation and detection of this compound and its potential degradation products.

1. Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification.

2. Materials and Equipment:

-

HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

-

Mobile phase solvents: Acetonitrile (HPLC grade), Ammonium acetate, and water (HPLC grade).

-

Syringe filters (0.45 µm).

-

Vials for the autosampler.

3. Procedure:

-

Mobile Phase Preparation (example):

-

Mobile Phase A: 5 mM Ammonium acetate in water.[12]

-

Mobile Phase B: Acetonitrile.

-

Filter and degas both mobile phases before use.

-

-

Sample Preparation:

-

Dissolve the this compound sample or the degradation mixture in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Chromatographic Conditions (example):

-

Column: C18 reversed-phase column.[11]

-

Mobile Phase: A gradient elution can be used to separate a wide range of compounds. For example:

-

0-5 min: 95% A, 5% B

-

5-20 min: Gradient to 50% A, 50% B

-

20-25 min: Hold at 50% A, 50% B

-

25-30 min: Gradient back to 95% A, 5% B

-

30-35 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.[12]

-

Detection: Monitor at the λmax of this compound (392 nm) and potentially at other wavelengths to detect degradation products that may have different absorption maxima.[13]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a standard solution.

-

New peaks appearing in the chromatograms of degraded samples represent degradation products.

-

Quantification can be performed by creating a calibration curve for this compound. The concentration of degradation products can be estimated based on their peak areas relative to the initial peak area of the parent dye, or by using standards if the products are identified and available.

-

Degradation Pathways

The persistence of azo dyes in the environment is a significant concern. Research has focused on various methods to degrade these compounds, primarily through enzymatic and photocatalytic processes.

Enzymatic Degradation

Laccases and peroxidases are enzymes that can effectively decolorize and degrade azo dyes.[4][14] The degradation process is typically initiated by the oxidative cleavage of the azo bond (-N=N-).

The proposed mechanism involves the enzyme abstracting an electron from the dye molecule, leading to the formation of a radical cation. This unstable intermediate can then undergo further reactions, including asymmetric or symmetric cleavage of the azo bond.[1] This cleavage results in the formation of smaller aromatic compounds, such as sulfonated aromatic amines and quinone derivatives.[1][15] These intermediates can then be further degraded into simpler, less toxic compounds, and eventually mineralized to CO₂, H₂O, and inorganic ions.

Photocatalytic Degradation

Photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is another effective method for degrading azo dyes.[16][17][18] The process is initiated by the absorption of UV or visible light by the photocatalyst, which generates electron-hole pairs.

These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[17] These ROS are powerful oxidizing agents that can attack the dye molecule, leading to the cleavage of the azo bond and the degradation of the aromatic rings.[16] The degradation proceeds through various intermediate products, which are eventually mineralized.

Interaction with Cellular Signaling Pathways

While specific studies on the interaction of this compound with cellular signaling pathways are limited, research on azo dyes as a class provides some insights. Exposure to azo dyes has been shown to induce oxidative stress in cells. This can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[19][20][21]

The degradation of azo dyes can lead to the formation of aromatic amines, which are known to have potential toxic, mutagenic, and carcinogenic effects.[22][23][24] These metabolites can potentially interact with various cellular signaling pathways, although the specific mechanisms are not fully elucidated for this compound. Some studies on other azo dyes suggest that their metabolites can impact the gut microbiome and trigger inflammatory responses, which could involve signaling pathways such as NF-κB.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with practical experimental protocols for its analysis. The information presented on its degradation pathways and potential interactions with cellular systems highlights areas of active research and underscores the importance of understanding the environmental and biological fate of this widely used dye. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for further investigation into the properties and impacts of this compound.

References

- 1. New pathway for degradation of sulfonated azo dyes by microbial peroxidases of Phanerochaete chrysosporium and Streptomyces chromofuscus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. journals.asm.org [journals.asm.org]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 10. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. holcapek.upce.cz [holcapek.upce.cz]

- 13. staff-old.najah.edu [staff-old.najah.edu]

- 14. researchgate.net [researchgate.net]

- 15. Biodegradation of azo dyes and sulphonated aromatics | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Photocatalytic degradation and kinetic modeling of azo dye using bimetallic photocatalysts: effect of synthesis and operational parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 20. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 21. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Acid Yellow 25 (CAS No. 6359-85-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Yellow 25 (C.I. 18835), a synthetic azo dye with the CAS number 6359-85-9. The document details its solubility in two common laboratory solvents, water and ethanol, presenting available quantitative and qualitative data. Furthermore, it outlines a standardized experimental protocol for determining the solubility of this compound, ensuring reproducibility and accuracy in research and development settings.

Core Substance Identification

-

Chemical Name: Sodium 4-(3-methyl-4-((4-methyl-3-(phenylsulfamoyl)phenyl)azo)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

-

CAS Number: 6359-85-9

-

C.I. Number: 18835

-

Molecular Formula: C₂₃H₂₀N₅NaO₆S₂

-

Molecular Weight: 549.56 g/mol

-

Appearance: Yellow powder.[1]

Quantitative Solubility Data

The solubility of a substance is a critical physicochemical property, influencing its behavior in various applications, from dyeing processes to potential biomedical research. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and ethanol.

| Solvent | Temperature | Solubility | Data Type | Reference |

| Water | 90°C | 150 g/L | Quantitative | [1] |

| Water | Not Specified | Soluble | Qualitative | [2] |

| Ethanol | Not Specified | Slightly Soluble | Qualitative | [1][2] |

Note: A significant challenge in compiling a complete solubility profile for this compound is the limited availability of precise, temperature-dependent quantitative data, particularly for organic solvents like ethanol. The qualitative description "slightly soluble" indicates a low affinity of the compound for ethanol.

Experimental Protocol for Solubility Determination

To ensure consistent and reliable solubility data, standardized methods are recommended. The following protocol is based on the OECD Test Guideline 105 (Flask Method) and the widely used shake-flask method , which are suitable for substances with solubilities greater than 10⁻² g/L.[3][4]

Principle

An excess amount of the test substance, this compound, is agitated in a specific solvent (water or ethanol) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (analytical standard)

-

Distilled or deionized water

-

Absolute ethanol

-

Glass flasks with stoppers

-

Constant temperature shaker or water bath

-

Centrifuge

-

Analytical balance

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure

-

Preparation of Test Solutions:

-

Add an excess amount of this compound to separate flasks containing a known volume of water and ethanol, respectively. The excess solid should be visually apparent throughout the experiment.

-

Seal the flasks to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flasks in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C, 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the flasks to stand at the test temperature to allow undissolved material to sediment.

-

To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at the same temperature.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant.

-

Filter the sample using a syringe filter that does not adsorb the test substance.

-

Prepare a series of dilutions of the filtered saturated solution.

-

Determine the concentration of this compound in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

-

-

Data Calculation:

-

Calculate the solubility in g/L using the measured concentration and the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of this compound solubility in water and ethanol.

References

An In-depth Technical Guide to Acid Yellow 25: Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoazo dye, Acid Yellow 25 (C.I. 18835). It delves into the historical context of its development within the broader history of azo dyes, its chemical synthesis, and its key properties and applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this dye is utilized.

Historical Background and Discovery

The development of this compound is intrinsically linked to the rise of synthetic dyes in the late 19th and early 20th centuries. The journey began with the synthesis of Mauveine by William Henry Perkin in 1856, which marked the dawn of the synthetic dye industry. This discovery spurred intensive research into the chemical structures responsible for color, leading to the identification of the azo group (-N=N-) as a potent chromophore.

The first azo dye, Aniline Yellow, was synthesized in 1861. A significant advancement came in 1883 when Ludwig Knorr synthesized the first pyrazolone derivatives through a condensation reaction between ethyl acetoacetate and phenylhydrazine. Pyrazolones, when coupled with diazonium salts, were found to produce brightly colored dyes with good fastness properties, giving rise to the class of pyrazolone azo dyes.

Chemical Properties and Data

This compound is a single azo acid dye characterized by its bright yellow hue.[1] The presence of sulfonic acid groups in its structure renders it water-soluble and allows it to bind to the cationic sites in protein and polyamide fibers.[1]

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 18835 | [2] |

| CAS Number | 6359-85-9 | [2] |

| Molecular Formula | C₂₃H₂₀N₅NaO₆S₂ | [2] |

| Molecular Weight | 549.56 g/mol | [2] |

| Appearance | Yellow powder | [2] |

| λmax | 392 nm | [3] |

| Solubility | Soluble in water, slightly soluble in ethanol and acetone. | [2] |

| Light Fastness (ISO) | 5-6 | |

| Washing Fastness (ISO) | Fading: 2, Staining: 4 | |

| Perspiration Fastness | Fading: 3, Staining: 1 |

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide

The primary aromatic amine, 5-Amino-2-methyl-N-phenylbenzenesulfonamide, is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The coupling reaction is an electrophilic substitution where the diazonium ion attacks the electron-rich coupling component to form the stable azo dye, this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of an acid yellow dye of the same class as this compound, which can be adapted for its specific synthesis.

Materials:

-

5-Amino-2-methyl-N-phenylbenzenesulfonamide (diazo component)

-

4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (coupling component)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

Dissolve a specific molar equivalent of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete. The presence of excess nitrous acid can be checked with starch-iodide paper. Any excess can be neutralized with a small amount of sulfamic acid.

-

-

Preparation of Coupling Component Solution:

-

Dissolve a molar equivalent of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a soluble salt.

-

Cool this solution to 0-5 °C.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C and keep the reaction mixture alkaline by adding sodium carbonate or sodium hydroxide solution as needed.

-

Continue stirring for 1-2 hours until the coupling reaction is complete.

-

-

Isolation and Purification:

-

The precipitated dye is then isolated by filtration.

-

The filter cake is washed with a small amount of cold water or a brine solution to remove impurities.

-

The purified dye is then dried in an oven at a suitable temperature.

-

Mandatory Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[2] Its good water solubility makes it suitable for aqueous dyeing processes.[1] It is also used in the coloring of leather, paper, and in the formulation of inks and paints.[1] In the field of biological sciences, it finds application as a stain in histology and cytology to visualize cellular components.

Conclusion

This compound is a historically significant monoazo dye that emerged from the foundational era of synthetic dye chemistry. Its synthesis, based on the well-established principles of diazotization and azo coupling, yields a versatile yellow dye with important applications in the textile and other industries. While the specific details of its initial discovery are not widely documented, its chemical properties and manufacturing process are well understood. This guide provides a consolidated resource for professionals requiring in-depth knowledge of this compound.

References

Spectrophotometric Properties of Acid Yellow 25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric properties of Acid Yellow 25 (C.I. 18835), a synthetic azo dye. This document collates available quantitative data, details experimental protocols for its analysis, and presents visual workflows to aid in research and development applications.

Core Spectrophotometric Data

The spectrophotometric characteristics of this compound are fundamental to its quantification and analysis in various matrices. The following tables summarize the key quantitative data available for this dye.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₀N₅NaO₆S₂ | |

| Molecular Weight | 549.55 g/mol | |

| CAS Number | 6359-85-9 |

Table 2: Spectrophotometric Properties of this compound in Water

| Parameter | Value | Conditions | Reference |

| λmax (Wavelength of Maximum Absorbance) | 392 nm | In H₂O | |

| Molar Extinction Coefficient (ε) | 13200 L mol⁻¹ cm⁻¹ | at 259 nm in H₂O | |

| Additional Absorbance Peak | 192 nm | In H₂O | [1] |

Table 3: Solubility and pH Stability

| Solvent/Condition | Observation | Reference |

| Ethanol | Slightly soluble | [2] |

| Acetone | Slightly soluble | [2] |

| Aqueous solution with NaOH | No color change | [2] |

Experimental Protocols

Accurate determination of spectrophotometric properties is crucial for any research application. Below are detailed methodologies for key experiments related to this compound.

Protocol 1: Determination of Molar Absorptivity of this compound

This protocol outlines the steps to experimentally determine the molar absorptivity of this compound in a given solvent, such as water.

1. Materials and Equipment:

-

This compound (analytical grade)

-

Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (graduated and volumetric)

-

Analytical balance

-

UV-Vis spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

-

Solvent (e.g., deionized water)

2. Preparation of a Stock Solution: a. Accurately weigh a precise amount of this compound powder (e.g., 5.5 mg to prepare a ~0.1 mM solution in 100 mL).[3] b. Quantitatively transfer the weighed dye into a 100 mL volumetric flask. c. Add a small amount of the chosen solvent (e.g., deionized water) to the flask and swirl to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with the solvent. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Calculate the exact molar concentration of the stock solution.[4]

3. Preparation of Standard Solutions: a. Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.[5] For example, prepare 5, 10, 15, and 20 µM solutions. b. Use volumetric pipettes and volumetric flasks to ensure accuracy.

4. Spectrophotometric Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to the λmax of this compound (392 nm for aqueous solutions). c. Use the solvent as a blank to zero the spectrophotometer.[5] d. Measure the absorbance of each standard solution, starting from the least concentrated. e. Rinse the cuvette with the next standard solution before filling it for measurement.

5. Data Analysis: a. Plot a graph of absorbance versus concentration for the standard solutions. b. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εbc).[6][7] c. Determine the slope of the line, which is equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (b, typically 1 cm).[8] d. Calculate the molar absorptivity (ε) by dividing the slope by the path length.[6][9]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

References

- 1. Absorption [Supramine Yellow R] | AAT Bioquest [aatbio.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]

- 5. science.valenciacollege.edu [science.valenciacollege.edu]

- 6. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 7. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]

- 8. mathcentre.ac.uk [mathcentre.ac.uk]

- 9. Virtual Labs [mas-iiith.vlabs.ac.in]

In-Depth Technical Guide to the Spectroscopic Properties of Acid Yellow 25

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, a monoazo dye, finds applications in various industrial and research settings, including textile dyeing and biological staining. A comprehensive understanding of its spectral properties, specifically its absorption and emission characteristics, is crucial for its effective utilization as a fluorescent marker or probe. This guide provides a detailed overview of the absorption and emission spectra of this compound, methodologies for their determination, and a generalized workflow for spectral analysis.

Spectroscopic Data of this compound

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | 392 nm | [1][2] |

| Molar Extinction Coefficient (ε) | Not Reported | |

| Emission Maximum (λem) | Not Reported | |

| Stokes Shift (Δλ) | Not Reported | |

| Quantum Yield (Φ) | Not Reported |

Experimental Protocols

Determination of Absorption Spectrum

A standard method for determining the absorption spectrum of a chromophore like this compound involves the use of a UV-Visible spectrophotometer.

Materials and Equipment:

-

This compound

-

Solvent (e.g., deionized water, ethanol)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax, as this range provides the most accurate measurements.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent from the subsequent sample measurements.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-700 nm).

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

Determination of Emission Spectrum

The emission spectrum of a fluorescent molecule is determined using a spectrofluorometer.

Materials and Equipment:

-

This compound solution (prepared as for absorption spectroscopy)

-

Spectrofluorometer

-

Quartz cuvettes (4-sided clear for fluorescence)

-

Solvent

Procedure:

-

Solution Preparation: Use a dilute solution of this compound, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound (392 nm).

-

Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 400-800 nm). The detector is typically placed at a 90-degree angle to the excitation beam to minimize detection of scattered excitation light.

-

Data Analysis: The resulting spectrum will show fluorescence intensity as a function of wavelength. The wavelength with the highest intensity is the emission maximum (λem). The difference between the absorption maximum and the emission maximum is the Stokes shift.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the fluorescence spectrum of a sample.

Caption: A generalized workflow for fluorescence spectroscopy.

References

Acid Yellow 25: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known by its Colour Index number C.I. 18835, is a synthetic anionic azo dye.[1] While its primary applications are in the textile and food industries, it also serves as a biological stain in scientific research, particularly in the fields of histology and cell biology. Its anionic nature allows it to bind to cationic components within cells and tissues, making it a useful tool for visualizing various cellular structures. This technical guide provides an in-depth overview of the properties and applications of this compound in a research context, including its mechanism of action, experimental considerations, and a summary of its physicochemical properties.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solution preparation and spectroscopic analysis.

| Property | Value | References |

| Chemical Formula | C₂₃H₂₀N₅NaO₆S₂ | [2] |

| Molecular Weight | 549.55 g/mol | [1] |

| CAS Number | 6359-85-9 | [2] |

| Colour Index | 18835 | [2] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in water (yellow solution); Slightly soluble in ethanol and acetone. | [2] |

| Maximum Adsorption Capacity | 555.55 mg/g (on activated carbon) | [3] |

| Enthalpy of Adsorption (ΔH) | 19.44 kJ/mol | [3] |

| Gibbs Free Energy of Adsorption (ΔG) | -251.72 J/mol to -2367.84 J/mol (at tested temperatures) | [3] |

Applications in Scientific Research

The primary application of this compound in scientific research is as a histological stain. Its utility stems from its nature as an acid dye.

Histological Staining

Acid dyes are anionic, meaning they carry a net negative charge. In biological tissues, these dyes are attracted to cationic (positively charged) components, which are predominantly proteins in the cytoplasm, muscle, and connective tissue. This electrostatic interaction forms the basis of its staining mechanism.

This compound is suitable for use as a cytoplasmic counterstain, often in conjunction with a nuclear stain like hematoxylin. The nuclear stain colors the nuclei blue or purple, and this compound provides a contrasting yellow color to the cytoplasm and other protein-rich structures.

Mechanism of Action in Histological Staining

The staining process is primarily an electrostatic interaction. At an acidic pH, the amino groups (-NH₂) of proteins in the tissue become protonated (-NH₃⁺), resulting in a net positive charge. The anionic sulfonate groups (-SO₃⁻) on the this compound molecule are then attracted to these positively charged sites, leading to the staining of the tissue.

Generalized Experimental Protocol for Cytoplasmic Counterstaining

The following is a generalized protocol for the use of an acid dye like this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Note: This is a representative protocol, and optimization of incubation times and concentrations is recommended for specific tissues and experimental conditions.

Reagents:

-

Deparaffinization and rehydration solutions (Xylene, graded alcohols)

-

Nuclear stain (e.g., Weigert's iron hematoxylin)

-

Differentiating solution (e.g., Acid alcohol)

-

Bluing agent (e.g., Scott's tap water substitute)

-

This compound solution (e.g., 0.5-1% in aqueous solution, with 0.5% glacial acetic acid)

-

Dehydration solutions (graded alcohols)

-

Clearing agent (Xylene)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in Xylene (2 changes, 5 minutes each).

-

Transfer through 100% ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (2 minutes).

-

Transfer through 70% ethanol (2 minutes).

-

Rinse in running tap water.

-

-

Nuclear Staining:

-

Stain in a nuclear stain like Weigert's iron hematoxylin for 5-10 minutes.

-

Rinse in running tap water.

-

Differentiate in acid alcohol until the background is clear.

-

Wash in running tap water.

-

Blue in a suitable bluing agent for 1-2 minutes.

-

Wash in running tap water.

-

-

Cytoplasmic Counterstaining:

-

Place slides in the this compound solution for 1-5 minutes.

-

Rinse briefly in distilled water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

-

Clear in two changes of xylene.

-

Mount with a resinous mounting medium.

-

Expected Results:

-

Nuclei: Blue/Black

-

Cytoplasm, muscle, erythrocytes: Shades of yellow

Staining Workflow

The logical flow of a typical histological staining procedure involving a nuclear stain and an acid dye counterstain is illustrated below.

Other Research Applications

Beyond histology, this compound has been a subject of research in environmental science, particularly in studies focused on the photocatalytic degradation of dyes in wastewater.[4] These studies aim to develop efficient methods for removing such dyes from industrial effluents. Additionally, its properties have been explored in the creation of hybrid pigments by intercalating it with other dyes into layered double hydroxides.

Role in Signaling Pathway Research

Despite a comprehensive review of the scientific literature, there is currently no evidence to suggest that this compound is used to study or visualize specific biological signaling pathways. Its application in biological research appears to be confined to its role as a general morphological stain. It does not function as a probe for specific molecular events or signaling cascades.

Conclusion

This compound is a versatile anionic dye with established applications in various industries. In scientific research, its primary role is as a histological stain for cytoplasm and other proteinaceous structures, functioning through electrostatic interactions with cationic tissue components. While it serves as a useful counterstain, providing clear morphological context, it is not associated with the study of specific biological signaling pathways. For researchers in histology and pathology, this compound can be a valuable tool for general tissue visualization, provided that staining protocols are optimized for the specific application.

References

An In-Depth Technical Guide to the Anionic Azo Dye: Acid Yellow 25

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 25 (C.I. 18835) is a synthetic anionic monoazo dye belonging to the pyrazolone class. It is characterized by its vibrant yellow hue and good water solubility, properties that have led to its widespread use in various industrial and research applications. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its chemical and physical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and a summary of its toxicological profile. Furthermore, this guide explores the mechanisms of its interaction with proteins and its environmental fate, particularly its enzymatic degradation. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development who may encounter or utilize this dye in their work.

Core Characteristics and Properties

This compound is a yellow powder that is soluble in water, although it can become turbid in cold water.[1][2][3] It is slightly soluble in ethanol and acetone.[1][2] When exposed to strong sulfuric acid, it appears yellow, and upon dilution, a fluorescent yellow precipitate is formed.[1][2] Its aqueous solution does not change color with the addition of sodium hydroxide.[1][2]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Identifiers | ||

| CAS Number | 6359-85-9 | [3] |

| C.I. Number | 18835 | [3] |

| EC Number | 228-810-1 | [4] |

| PubChem ID | 23675736 | |

| Molecular Information | ||

| Molecular Formula | C₂₃H₂₀N₅NaO₆S₂ | [3] |

| Molecular Weight | 549.55 g/mol | [4] |

| Molecular Structure | Single azo class | [5] |

| Physical Properties | ||

| Physical Form | Powder | [2][4] |

| Color | Yellow | [2][3] |

| Solubility in Water | 150 g/L (at 90°C) | [2] |

| Spectral Data | ||

| λmax | 392 nm | [4] |

| Extinction Coefficient (ε) | 13200 at 259 nm in H₂O at 0.03 g/L | [4] |

Synthesis and Purification

The synthesis of this compound is a classic example of azo dye production, involving a two-step process: diazotization followed by an azo coupling reaction.[5]

Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard azo dye synthesis methodologies.[5]

Materials:

-

5-Amino-2-methyl-N-phenylbenzenesulfonamide

-

4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Distilled water

Procedure:

-

Preparation of the Diazo Component:

-

In a beaker, create a solution of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Preparation of the Coupling Component:

-

Dissolve 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate to form a soluble salt.

-

Cool this solution to 0-5°C in an ice bath.

-

-

Azo Coupling:

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and a slightly alkaline pH to facilitate the coupling reaction.

-

Continue stirring for 1-2 hours until the coupling is complete. The formation of the yellow dye will be visually apparent.

-

-

Isolation and Purification:

-

The precipitated this compound is collected by filtration.

-

The crude dye is then purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, followed by slow cooling to allow for the formation of purer crystals.[6] The purified crystals are then collected by filtration and dried.

-

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantitative analysis of this compound, particularly in textile or wastewater samples, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector.

Experimental Protocol: HPLC Analysis

This is a general protocol adaptable for the analysis of this compound, based on methods for similar azo dyes.[7][8][9]

-

Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., 0.05 M ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient would typically start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector set to monitor at the λmax of this compound (392 nm) and other relevant wavelengths to check for impurities.

-

Sample Preparation: Solid samples (e.g., dyed textiles) would require extraction of the dye, for instance, using a mixture of water, methanol, and hydrochloric acid with heating.[7] Liquid samples (e.g., wastewater) may require filtration and dilution.

-

Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations.

Applications

This compound is a versatile dye with a range of applications.

-

Textile Industry: It is primarily used for dyeing and printing on wool and polyamide (nylon) fibers.[2][3]

-

Biological Research: Employed as a biological stain in histology to help visualize cellular structures.

-

Other Industrial Uses: It also finds application in the coloring of leather, anodized aluminum, and occasionally in paper coatings.[2][3]

Use in Histological Staining

While not as common as Picric Acid, a yellow acid dye like this compound can be used as a cytoplasmic counterstain in trichrome staining methods such as the Van Gieson stain. The principle of this stain relies on the differential affinity of dyes of different molecular sizes for various tissue components.[10][11][12]

Experimental Protocol: Van Gieson Staining (Conceptual with this compound as a component)

-

Deparaffinize and Rehydrate: Tissue sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.

-

Nuclear Staining: Stain with an acid-resistant nuclear stain like Weigert's iron hematoxylin for 5-10 minutes. This stains the nuclei black.

-

Rinse: Wash thoroughly in running tap water.

-

Counterstaining: Immerse the slides in a Van Gieson's-type solution containing Acid Fuchsin (for collagen) and a yellow acid dye (conceptually, this compound for cytoplasm and muscle) for 1-5 minutes.

-

Dehydration and Mounting: Rapidly dehydrate the sections through an ascending series of ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

-

Nuclei: Black

-

Collagen: Red/Pink

-

Muscle and Cytoplasm: Yellow

Toxicological Profile and Environmental Fate

Toxicological Summary

The toxicological data for this compound is limited. As with many azo dyes, there are concerns about potential long-term health effects. Some azo dyes have been associated with mutagenicity and the development of bladder cancer. It is generally considered to be an irritant to the eyes, skin, and respiratory tract.[13] A summary of the available toxicological information is presented in Table 2.

| Endpoint | Result/Observation | Reference(s) |

| Acute Toxicity | No significant acute toxicological data identified in literature. | |

| Skin Irritation | Not thought to produce skin irritation based on animal models. | |

| Eye Irritation | May cause transient discomfort and redness. | |

| Chronic Toxicity | Limited evidence of cumulative health effects with long-term exposure. | |

| Mutagenicity | Mutagenicity data has been reported. | [13] |

| Ecotoxicity | Moderate to high toxicity to fish and aquatic organisms for some mono- and di-acid dyes. Moderate toxicity to green algae. |

Environmental Fate and Biodegradation

Azo dyes, including this compound, are generally resistant to degradation under typical environmental conditions due to their stable chemical structure. The primary degradation pathway is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.

Enzymatic Degradation by Laccase:

Laccases are multi-copper oxidases that can degrade a wide range of phenolic compounds, including azo dyes, through a free radical mechanism.[1][3][14] This process is considered more environmentally friendly than reductive cleavage as it avoids the formation of toxic aromatic amines.[1]

Interaction with Proteins

The interaction of azo dyes with proteins is a key aspect of their biological activity and toxicity. Studies on the interaction of similar acid yellow dyes with bovine serum albumin (BSA) have shown that the primary binding force is electrostatic attraction.[5] This interaction can lead to the formation of a dye-protein complex, which in turn can alter the conformation of the protein.[5] This conformational change can potentially affect the protein's function. The binding distance between an acid yellow dye and the tryptophan residue of BSA has been calculated to be around 3.541 nm, suggesting a non-radiative energy transfer mechanism.[5]

Conclusion

This compound is a commercially significant anionic azo dye with well-defined chemical and physical properties. Its synthesis via diazotization and coupling is a standard industrial process. While it has valuable applications in textiles and research, its potential for environmental persistence and toxicity necessitates careful handling and disposal. The methodologies for its analysis are established, and ongoing research into its biodegradation, particularly through enzymatic means, offers promising avenues for the remediation of dye-contaminated effluents. For researchers and professionals in related fields, a thorough understanding of the characteristics of this compound is crucial for its safe and effective use and for mitigating its potential environmental impact.

References

- 1. Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immobilized laccase mediated dye decolorization and transformation pathway of azo dye acid red 27 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mdpi.com [mdpi.com]

- 8. tcfdatu.org [tcfdatu.org]

- 9. scholar.najah.edu [scholar.najah.edu]

- 10. carlroth.com [carlroth.com]

- 11. Van Gieson's stain - Wikipedia [en.wikipedia.org]

- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 13. CN105176134A - High-dissolvability acid yellow dye and preparation method thereof - Google Patents [patents.google.com]

- 14. microbiologyjournal.org [microbiologyjournal.org]

An In-Depth Technical Guide to the Toxicological Profile of Acid Yellow 25 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25 (C.I. 18835), a mono-azo dye, finds application in various industries, including textiles, cosmetics, and biological research as a staining agent.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for its safe handling and application in research and development. This technical guide provides a comprehensive overview of the key toxicological endpoints that should be assessed for this compound, detailed experimental protocols based on international guidelines, and a framework for data interpretation.

Azo dyes, in general, are known to exert toxic effects, which can be attributed to the parent molecule or its metabolic breakdown products, particularly aromatic amines.[2][3][4] The carcinogenicity of some azo dyes is linked to their cleaved aromatic amine metabolites.[4] Therefore, the toxicological evaluation of this compound must consider both the intact dye and its potential metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting toxicological studies.

| Property | Value | Reference |

| CAS Number | 6359-85-9 | [5] |

| Molecular Formula | C₂₃H₂₀N₅NaO₆S₂ | [5] |

| Molecular Weight | 549.55 g/mol | [5] |

| Appearance | Mustard-brown powder | [6] |

| Water Solubility | Soluble | [1] |

Toxicological Assessment

A comprehensive toxicological assessment of this compound should include evaluations of acute toxicity, cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways.

Acute Toxicity

Acute toxicity studies are essential to determine the potential for adverse effects from short-term exposure. While no significant acute toxicological data for this compound has been identified in literature searches, a standardized protocol for its assessment is provided below.[6]

Table 2: Acute Toxicity Data for this compound (Template)

| Endpoint | Species | Route of Exposure | Value | Classification |

| LD₅₀ | Rat | Oral | Data not available | To be determined |

| LD₅₀ | Rabbit | Dermal | Data not available | To be determined |

| LC₅₀ | Rat | Inhalation | Data not available | To be determined |

This method is a sequential test that uses a minimum number of animals to achieve a statistically valid result.

-

Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

-

Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

-

Dose Administration:

-

A starting dose is selected based on available information (if any) or a default value (e.g., 175 mg/kg).

-

The test substance is administered orally by gavage to a single animal.

-

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred). The LD₅₀ is then calculated using the maximum likelihood method.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing the direct toxic effects of a substance on cells.

Table 3: In Vitro Cytotoxicity of this compound (Template)

| Cell Line | Assay | Endpoint | Result (e.g., IC₅₀) |

| e.g., HaCaT (human keratinocytes) | MTT Assay | Cell Viability | Data not available |

| e.g., HepG2 (human hepatoma) | Neutral Red Uptake | Cell Viability | Data not available |

| e.g., 3T3 (mouse fibroblasts) | LDH Release | Cell Membrane Integrity | Data not available |

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture:

-

Select an appropriate cell line (e.g., HaCaT for dermal exposure, HepG2 for metabolic competence).

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a range of concentrations of this compound in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing the test substance. Include a vehicle control (medium without the test substance) and a positive control (a known cytotoxic agent).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause damage to genetic material (DNA). Some azo dyes have been shown to be mutagenic.[6] A standard battery of tests is recommended to assess the genotoxic potential of this compound.

Table 4: Genotoxicity of this compound (Template)

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) | With and Without | Data not available |

| In Vitro Micronucleus Test | Mammalian Cells (e.g., CHO, V79, TK6) | With and Without | Data not available |

| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Data not available |

This test uses several strains of bacteria to detect point mutations (gene mutations).

-

Bacterial Strains: Use a set of at least five strains of Salmonella typhimurium and/or Escherichia coli that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Treatment:

-

In the plate incorporation method, add the test substance, the bacterial culture, and (if applicable) the S9 mix to molten top agar.

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-